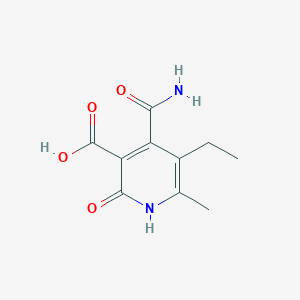
4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile is a chemical compound with an intriguing structure. It belongs to the class of pyridine derivatives and exhibits interesting fluorescence properties. Let’s explore its synthesis, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-aminonicotinonitrile with phenylacetonitrile, followed by morpholine substitution. The detailed reaction conditions and mechanisms can be found in the literature .
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: The cyano groups (C≡N) make it susceptible to nucleophilic substitution reactions.
Common Reagents: Alkali metal cyanides, strong bases, and oxidizing agents.
Major Products: These depend on reaction conditions and substituents. For example, oxidative coupling may yield dicyanopyridines.
Scientific Research Applications
Chemistry::
Fluorescent Marker: As mentioned earlier, it has been explored as a fluorescent security marker for paper documents.
Organic Synthesis: Its unique structure makes it valuable for designing new organic compounds.
Biological Imaging: Due to its fluorescence, it can be used as a probe for cellular imaging.
Drug Development: Researchers may investigate its potential as a scaffold for drug design.
Security Features: Beyond paper documents, it could find applications in anti-counterfeiting measures for other materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its fluorescence properties suggest interactions with cellular components or biomolecules.
Comparison with Similar Compounds
While 4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile is unique, it shares some features with related pyridine derivatives. Similar compounds include:
2-Aminonicotinonitrile: A precursor in its synthesis.
Other Pyridine Derivatives: Explore compounds with similar functional groups.
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-amino-2-morpholin-4-yl-6-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H15N5O/c18-10-13-15(20)14(11-19)17(22-6-8-23-9-7-22)21-16(13)12-4-2-1-3-5-12/h1-5H,6-9H2,(H2,20,21) |
InChI Key |
MGIOARKQYHBYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)C3=CC=CC=C3)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


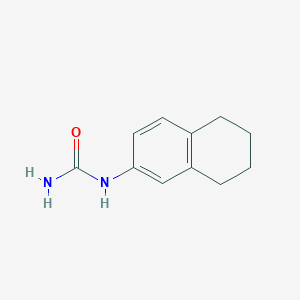
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11060767.png)
![2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide](/img/structure/B11060783.png)
![N-[2-(diethylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060792.png)

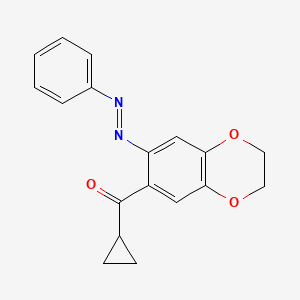
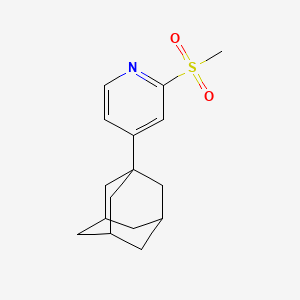
![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)
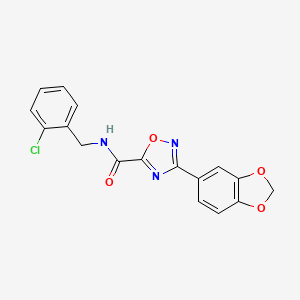
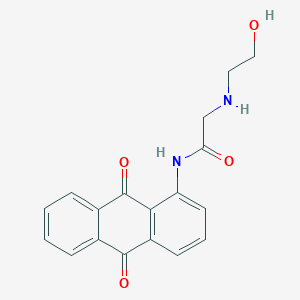
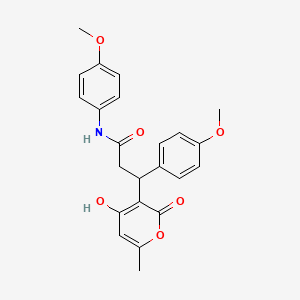
![6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060841.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060846.png)
